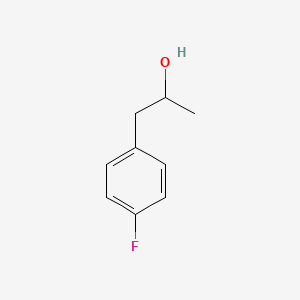

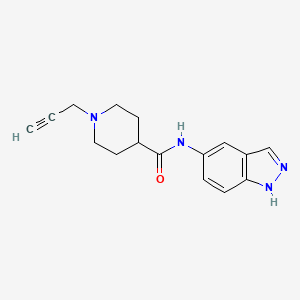

![molecular formula C20H23ClN4O2S B2484308 N-(4-cyanophenyl)-2-({4-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}thio)acetamide CAS No. 1112418-06-0](/img/structure/B2484308.png)

N-(4-cyanophenyl)-2-({4-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}thio)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related piperazin-1-yl pyrimidinyl acetamides and their derivatives involves multiple steps, including reactions like the Whol Ziegler reaction, Williamson reaction, and aminolysis, highlighting the complexity and the meticulous approach required in synthesizing such compounds (Li Ming-zhu, 2008).

Molecular Structure Analysis

The molecular structure of compounds similar to the one often involves intricate arrangements and conformations. For instance, studies on 4-(2-methoxyphenyl)piperazin-1-ium compounds reveal distorted chair conformations and significant interactions like hydrogen bonding, which are crucial for understanding the compound's stability and reactivity (Fatmah A. M. Al-Omary et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving piperazinyl and pyrimidinyl moieties can lead to a wide range of compounds with varied properties. For example, reactions with ethyl chloroacetate, sodium methoxide, and ammonia lead to derivatives with antimicrobial activities, underscoring the chemical versatility of these structures (Aisha Hossan et al., 2012).

Physical Properties Analysis

The physical properties of compounds in this category, such as solubility and melting points, are influenced by their molecular structure. For example, the introduction of a piperazine unit significantly enhances aqueous solubility, a crucial factor in the compound's bioavailability and pharmaceutical applications (K. Shibuya et al., 2018).

Aplicaciones Científicas De Investigación

Anti-Inflammatory and Analgesic Agents : A study synthesized novel heterocyclic compounds, including derivatives of this chemical, which exhibited significant anti-inflammatory and analgesic activities. These compounds were found to be potent cyclooxygenase-1/2 (COX-1/2) inhibitors (Abu‐Hashem et al., 2020).

Anticancer and Anti-inflammatory Activity : Research involving derivatives of the compound demonstrated notable in-vitro anticancer and anti-inflammatory activities. Some of these derivatives showed a selective influence on cancer cell lines and excellent anti-inflammatory activity (Ghule et al., 2013).

Memory Enhancement in Mice : A study focused on the synthesis of 4-substituted piperazin-1-yl derivatives of the compound, exploring their effects on memory in mice. The results indicated a positive impact on memory ability (Li Ming-zhu, 2008).

Potential Anticonvulsant Drug : Another study developed and validated an HPLC method for determining related substances in a novel anticonvulsant drug candidate, derived from a similar compound. This research suggests potential applications in treating convulsions (Severina et al., 2021).

Dual Cytokine Regulator : A derivative of this compound, acting as a dual cytokine regulator, has shown to protect mice from endotoxin-induced shock by inhibiting TNF-alpha release and augmenting interleukin-10 release (Fukuda et al., 2000).

Propiedades

IUPAC Name |

N-[(4-chlorophenyl)methyl]-3-[2-(diethylamino)-4-oxothieno[3,2-d]pyrimidin-3-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23ClN4O2S/c1-3-24(4-2)20-23-16-10-12-28-18(16)19(27)25(20)11-9-17(26)22-13-14-5-7-15(21)8-6-14/h5-8,10,12H,3-4,9,11,13H2,1-2H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFQMUFMBLLKFIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC2=C(C(=O)N1CCC(=O)NCC3=CC=C(C=C3)Cl)SC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-cyanophenyl)-2-({4-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}thio)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

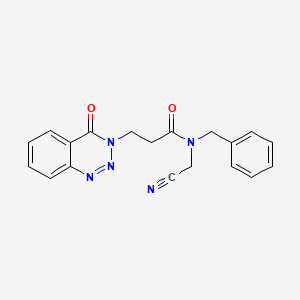

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide](/img/structure/B2484233.png)

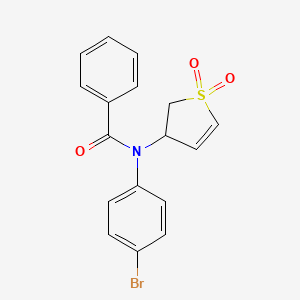

![N-benzyl-2-(3-(2-(m-tolyl)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B2484239.png)

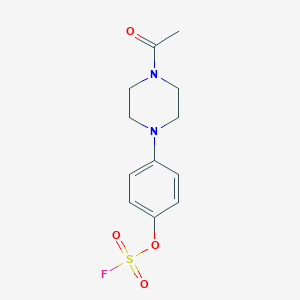

![3-(2-bromophenyl)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2484243.png)

![Methyl 4-{[3-(4-chlorophenyl)-5-isoxazolyl]methoxy}benzenecarboxylate](/img/structure/B2484248.png)